S-[2-[acetyl(cyano)amino]ethyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-[acetyl(cyano)amino]ethyl] ethanethioate, commonly known as Acetoxime or ACE, is a chemical compound with the molecular formula C6H10N2O2S. It is a colorless, crystalline solid that is soluble in water and has a melting point of 88-89°C. Acetoxime has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetoxime is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Biochemische Und Physiologische Effekte
Acetoxime has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Acetoxime is its ease of synthesis. It can be synthesized using simple and readily available reagents, making it a cost-effective option for laboratory experiments.
However, Acetoxime has certain limitations as well. It is relatively unstable and can decompose over time, making it difficult to store for prolonged periods. Additionally, it can react with certain compounds, such as aldehydes and ketones, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several potential future directions for the use of Acetoxime in scientific research. One of the major areas of interest is in the development of new drugs for the treatment of inflammatory diseases. Acetoxime has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new drugs that can target inflammation and pain.
Another potential area of interest is in the field of organic synthesis. Acetoxime has been used as a reagent for the synthesis of various organic compounds, and there is potential for its use in the development of new synthetic methods and strategies.
In conclusion, Acetoxime is a unique and versatile chemical compound that has potential applications in various fields. Its ease of synthesis and potential therapeutic properties make it a promising candidate for further research and development.
Synthesemethoden
Acetoxime can be synthesized by reacting acetic anhydride with hydroxylamine hydrochloride, followed by the reaction of the resulting acetyl hydroxylamine with ethanethiol. The chemical reaction can be represented as follows:
CH3CO2O + NH2OH.HCl → CH3C(O)ONHOH + HCl
CH3C(O)ONHOH + C2H5SH → CH3C(O)NHC2H4SH + H2O
Wissenschaftliche Forschungsanwendungen
Acetoxime has been widely used in scientific research due to its potential applications in various fields. One of the major applications of Acetoxime is in the field of organic synthesis. It has been used as a reagent for the synthesis of various organic compounds, including oximes, hydrazones, and azines.
Acetoxime has also been used in the field of pharmacology. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
144867-14-1 |
---|---|
Produktname |
S-[2-[acetyl(cyano)amino]ethyl] ethanethioate |
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
S-[2-[acetyl(cyano)amino]ethyl] ethanethioate |
InChI |
InChI=1S/C7H10N2O2S/c1-6(10)9(5-8)3-4-12-7(2)11/h3-4H2,1-2H3 |
InChI-Schlüssel |
RWSZAWLRIWCWEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCSC(=O)C)C#N |
Kanonische SMILES |
CC(=O)N(CCSC(=O)C)C#N |
Synonyme |
Ethanethioic acid, S-[2-(acetylcyanoamino)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.